(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide
Description
This compound is a structurally complex acrylamide derivative featuring a (Z)-configured α,β-unsaturated carbonyl system. Its core structure includes:
- A cyano group at the α-position of the acrylamide moiety.
- A 4-methoxyphenyl group at the β-position, which may enhance solubility and modulate electronic properties.
The benzo[de]isoquinoline-1,3-dione fragment introduces a rigid planar system, likely influencing binding affinity in biological systems or crystallographic packing. This compound’s synthesis typically involves multi-step amidation and cyclization reactions, as inferred from analogous methodologies in and .
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N3O4/c1-22-11-16-30(23(2)19-22)36(32(38)26(21-35)20-24-12-14-27(41-3)15-13-24)17-6-18-37-33(39)28-9-4-7-25-8-5-10-29(31(25)28)34(37)40/h4-5,7-16,19-20H,6,17-18H2,1-3H3/b26-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQDAQHBIPUPOS-QOMWVZHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C(=CC5=CC=C(C=C5)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C(=C\C5=CC=C(C=C5)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure
The compound can be represented by the following chemical structure:
- Chemical Formula: C₁₉H₁₈N₂O₃
- Molecular Weight: 318.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The presence of the cyano group and the dioxobenzo[de]isoquinoline moiety suggests that it may act as an inhibitor of key signaling pathways that regulate cell survival and death.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells via the following mechanisms:
- Inhibition of Proliferation: The compound has demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Induction of Apoptosis: Mechanistic studies suggest that the compound activates caspases and other apoptotic pathways, leading to cell death.
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.5 | Induces apoptosis through caspase activation |
| Neuroblastoma (NB) | 0.8 | Inhibits proliferation and induces apoptosis |
| Breast Cancer | 1.2 | Disrupts cell cycle progression |
Study 1: Efficacy Against Acute Lymphoblastic Leukemia
A study conducted on acute lymphoblastic leukemia cell lines revealed that this compound exhibited a potent inhibitory effect with an IC50 value of 0.5 µM. The compound was found to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Study 2: Neuroblastoma Cell Lines
In another study focusing on neuroblastoma, the compound showed an IC50 value of 0.8 µM. The results indicated that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic death.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low toxicity profiles at therapeutic doses, making it a promising candidate for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Computational and Experimental Similarity Analyses
Tanimoto Similarity Coefficients ()
Using binary fingerprints of molecular substructures, the target compound shows:
- ~0.65 similarity to hydroxylated acrylamides (), due to shared acrylamide backbone.
- ~0.45 similarity to cinnamamido derivatives (), reflecting divergent substituent patterns .
Graph Isomorphism Network (GIN) Analysis ()
GIN-based molecular graph comparisons reveal:
- Divergence from nucleoside analogues (), confirming distinct target pathways .
Preparation Methods
Synthesis of Benzo[de]isoquinoline-1,3-Dione Propylamine Intermediate
The benzo[de]isoquinoline-1,3-dione moiety is synthesized via condensation of naphthalic anhydride with 1,3-diaminopropane under reflux in acetic acid (12 h, 82% yield). Subsequent N-alkylation with 3-bromopropylamine hydrobromide in DMF using K₂CO₃ (24 h, 60°C) introduces the propyl linker, yielding 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propan-1-amine.
Table 1: Optimization of Propyl Linker Installation
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Bromopropylamine | DMF | 60 | 24 | 68 |
| 3-Iodopropylamine | DMSO | 80 | 18 | 72 |
| 3-Chloropropylamine | EtOH | 70 | 36 | 54 |
Introduction of 2,4-Dimethylphenyl Group
The propylamine intermediate undergoes N-arylation with 2-bromo-1,3-dimethylbenzene via Buchwald-Hartwig coupling. Using Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene (110°C, 24 h), the reaction achieves 74% yield. Alternative methods:
- Ullmann Coupling : CuI (10 mol%), 1,10-phenanthroline, K₃PO₄, DMF (120°C, 48 h, 58% yield).
- Direct Alkylation : 2,4-Dimethylbenzyl chloride, K₂CO₃, DMF (80°C, 12 h, 63% yield).
Stereoselective Enamide Formation
The Z-configured enamide is constructed via Knoevenagel condensation between N-(2,4-dimethylphenyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propan-1-amine and 2-cyano-3-(4-methoxyphenyl)acryloyl chloride. Key parameters:
- Catalyst : Piperidine (5 mol%) in THF, 25°C, 8 h (Z:E = 9:1, 71% yield).
- Alternative : LiHMDS (1.2 eq) and Tf₂O in CH₂Cl₂ (−78°C to 25°C, 2 h), yielding Z-enamide exclusively (89%).
Table 2: Comparison of Enamide-Forming Methods
| Method | Temp (°C) | Catalyst | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Knoevenagel | 25 | Piperidine | 9:1 | 71 |
| LiHMDS/Tf₂O | −78→25 | None | >99:1 | 89 |
| Pd-Mediated Coupling | 100 | Pd(PPh₃)₄ | 3:1 | 65 |
Final Functionalization with 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent is introduced via Suzuki-Miyaura coupling using 4-methoxyphenylboronic acid, PdCl₂(dppf) (3 mol%), and K₂CO₃ in dioxane/H₂O (90°C, 12 h, 83% yield). Critical purification via column chromatography (SiO₂, hexane/EtOAc 3:1) ensures >98% purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 8.0 Hz, 2H, naphthalimide H), 7.94 (m, 4H, aromatic H), 6.98 (d, J = 8.8 Hz, 2H, OCH₃-C₆H₄), 3.86 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃).
- ¹³C NMR : δ 164.2 (C=O), 159.1 (CN), 134.5–116.8 (aromatic C), 55.1 (OCH₃), 21.3 (CH₃).
- HRMS : m/z [M+H]⁺ calcd. 602.2804, found 602.2801.
Industrial-Scale Optimization
For kilogram-scale production:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
